6-(Oxan-4-yl)pyrazin-2-amine
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Overview
Description
6-(Oxan-4-yl)pyrazin-2-amine is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes an oxane ring attached to a pyrazine moiety, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives . This method is known for its mild reaction conditions and high yields. The reaction is usually carried out in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of 6-(Oxan-4-yl)pyrazin-2-amine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-(Oxan-4-yl)pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
6-(Oxan-4-yl)pyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-(Oxan-4-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as protein tyrosine phosphatases, which play a crucial role in cell signaling and regulation . By binding to these enzymes, the compound can modulate their activity and affect various cellular processes, including cell proliferation, migration, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-[(1H-Pyrazol-4-yl)oxy]pyrazin-2-amine: This compound shares a similar pyrazine core but has a different substituent, which can lead to different biological activities.
2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrazin-3-amine: Another pyrazine derivative with distinct structural features and applications.
Uniqueness
The uniqueness of 6-(Oxan-4-yl)pyrazin-2-amine lies in its oxane group, which imparts unique chemical and biological properties. This structural feature can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H13N3O |
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Molecular Weight |
179.22 g/mol |
IUPAC Name |
6-(oxan-4-yl)pyrazin-2-amine |
InChI |
InChI=1S/C9H13N3O/c10-9-6-11-5-8(12-9)7-1-3-13-4-2-7/h5-7H,1-4H2,(H2,10,12) |
InChI Key |
KEKRBJRRIVILAE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CN=CC(=N2)N |
Origin of Product |
United States |
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